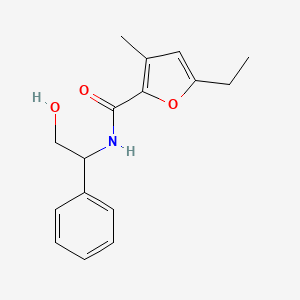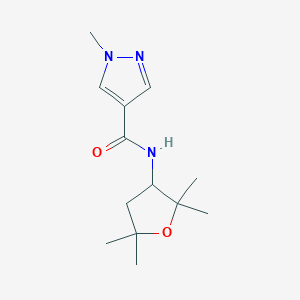
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-(3-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-(3-hydroxyphenyl)acetamide, also known as FBA, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FBA is a small molecule that belongs to the class of benzoxepin compounds and has been shown to possess a wide range of pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-(3-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. This compound has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, improve glucose metabolism, and reduce oxidative stress. This compound has also been shown to improve cognitive function and reduce anxiety-like behavior in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-(3-hydroxyphenyl)acetamide is its high purity and high yield, which makes it a suitable candidate for further research and development. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-(3-hydroxyphenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility in water.
Métodos De Síntesis
The synthesis of N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-(3-hydroxyphenyl)acetamide involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde and 2-aminoacetophenone in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable candidate for further research and development.
Aplicaciones Científicas De Investigación
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been tested in vitro and in vivo models, and the results have been promising. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and improve glucose metabolism in diabetic mice.
Propiedades
IUPAC Name |
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-15-7-2-6-14-16(8-3-9-23-18(14)15)20-17(22)11-12-4-1-5-13(21)10-12/h1-2,4-7,10,16,21H,3,8-9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKGPOVMXFHKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)OC1)NC(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,1-dioxothian-4-yl)methyl]-3-ethyl-2-methylquinolin-4-amine](/img/structure/B7642658.png)




![N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B7642695.png)
![[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol](/img/structure/B7642699.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-4-ylmethanamine](/img/structure/B7642707.png)

![Methyl 2-methyl-5-[[[methyl(2-methylprop-2-enyl)carbamoyl]amino]methyl]furan-3-carboxylate](/img/structure/B7642715.png)
![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)
![2-(1H-pyrazol-4-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7642725.png)
![Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate](/img/structure/B7642743.png)